N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Description
N-(4-{[(5-Chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a thiazole-based small molecule characterized by a central 1,3-thiazol-2-yl scaffold. The compound features a 4-methoxybenzamide moiety at the 2-position of the thiazole ring and a carbamoyl-methyl group at the 4-position, which is further substituted with a 5-chloro-2-methylphenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by halogenated aromatic systems.
Properties
IUPAC Name |
N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-12-3-6-14(21)9-17(12)23-18(25)10-15-11-28-20(22-15)24-19(26)13-4-7-16(27-2)8-5-13/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIDQXVGNIQCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is the ryanodine receptor (RyR) . The RyR is a type of intracellular calcium channel found in a variety of tissues, including muscle and neurons. It plays a crucial role in calcium signaling, which is essential for various cellular processes such as muscle contraction and neuronal communication.
Mode of Action
This compound interacts with its target, the RyR, by binding to it and activating it. This activation opens the calcium ion channel, leading to a continuous release of stored calcium ions from the endoplasmic reticulum into the cytoplasm. This influx of calcium ions can then trigger various downstream cellular processes.
Biochemical Pathways
The activation of the RyR by this compound affects the calcium signaling pathway. The continuous release of calcium ions into the cytoplasm can lead to an increase in intracellular calcium concentration, which can then activate various calcium-dependent enzymes and proteins. These can include kinases and phosphatases that regulate various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Result of Action
The result of this compound’s action is the modulation of cellular processes regulated by calcium signaling. By continuously releasing calcium ions into the cytoplasm, it can potentially influence a variety of cellular processes, such as muscle contraction in muscle cells or neurotransmitter release in neurons.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related thiazole and benzamide derivatives, focusing on molecular features, synthesis, and physicochemical properties.
Structural Analogues and Substituent Effects
F186-0413 (N-(4-{[(2,6-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide) Structural Difference: The 5-chloro-2-methylphenyl group in the target compound is replaced with a 2,6-dimethylphenyl group. The dimethyl substitution may enhance steric hindrance, affecting binding interactions . Molecular Formula: C₂₁H₂₁N₃O₃S (vs. C₂₀H₁₈ClN₃O₃S for the target compound).
5-Chloro-N-[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide () Structural Difference: A nitro group replaces the methoxy group on the benzamide ring. The 4-methoxy-3-methylphenyl substituent on the thiazole may improve solubility compared to the carbamoyl-methyl group in the target .
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide () Structural Difference: A benzothiazole core replaces the thiazole ring, with a chlorine at the 5-position. The chlorine position may influence binding specificity .
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity : The target compound’s 5-chloro-2-methylphenyl group increases logP compared to F186-0413, suggesting enhanced blood-brain barrier penetration but possible hepatotoxicity risks .
- Solubility : The 4-methoxybenzamide group in the target compound may improve aqueous solubility over nitro-substituted analogs () due to reduced crystallinity.
- Metabolic Stability : Chlorine and methyl groups in the target compound may slow oxidative metabolism by cytochrome P450 enzymes compared to dimethyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
